An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,3-Dimethylpyrrolidin-2-one: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,3-Dimethylpyrrolidin-2-one, a heterocyclic compound of growing interest in chemical synthesis and pharmaceutical development. We will delve into its fundamental properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Introduction: The Pyrrolidinone Scaffold and the Significance of 1,3-Dimethylpyrrolidin-2-one
The pyrrolidinone ring system is a prevalent structural motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] This five-membered lactam serves as a versatile scaffold in medicinal chemistry, with numerous FDA-approved drugs incorporating this core structure.[3] 1,3-Dimethylpyrrolidin-2-one, a disubstituted derivative, presents unique physicochemical properties due to the presence of two methyl groups, influencing its polarity, solubility, and steric profile. These characteristics make it a valuable intermediate and building block in the synthesis of complex organic molecules.
Physicochemical Properties of 1,3-Dimethylpyrrolidin-2-one
A thorough understanding of the physical and chemical properties of 1,3-Dimethylpyrrolidin-2-one is paramount for its effective application in research and development. The following table summarizes its key physicochemical data, compiled and verified from multiple authoritative sources.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₁NO | [4][5] |
| Molecular Weight | 113.16 g/mol | [5][6] |
| CAS Number | 19597-07-0 | [4][7] |
| Appearance | Colorless liquid | [4] |
| Odor | Pungent | [4] |
| Boiling Point | 197.6 °C at 760 mmHg | [8] |
| 96-97 °C | [4] | |
| Density | 0.973 - 0.98 g/cm³ | [4][8] |
| Refractive Index | 1.455 | [4][8] |
| Flash Point | 85.2 °C | [4][8] |
| Vapor Pressure | 0.376 mmHg at 25°C | [4][8] |
| pKa (Predicted) | -0.37 ± 0.40 | [4][8] |
| Storage | Sealed in dry, Room Temperature | [4][8] |
Note on conflicting data: Initial literature searches revealed discrepancies in boiling point and density values. The boiling point of ~154°C and a density of 0.792 g/cm³ were also reported.[4] The value of 197.6 °C at atmospheric pressure appears to be the more consistently cited boiling point, with lower values likely corresponding to measurements at reduced pressure. Similarly, a density of approximately 0.97-0.98 g/cm³ is more frequently reported.
Synthesis and Reactivity
The synthesis of 1,3-Dimethylpyrrolidin-2-one can be achieved through various synthetic routes. A common and illustrative method involves the reductive amination of a γ-keto acid or its ester, followed by intramolecular cyclization and subsequent N-methylation.
Proposed Synthesis Workflow
A plausible synthetic pathway for 1,3-Dimethylpyrrolidin-2-one is outlined below. This multi-step process leverages well-established organic reactions, providing a reliable method for its preparation in a laboratory setting.
Caption: Proposed synthesis of 1,3-Dimethylpyrrolidin-2-one.
Experimental Protocol: Synthesis of 1,3-Dimethylpyrrolidin-2-one
Materials:
-
Levulinic acid
-
Methylamine (40% in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reductive Amination:
-
In a round-bottom flask, dissolve levulinic acid (1 equivalent) in methanol.
-
Cool the solution in an ice bath and slowly add methylamine (1.2 equivalents).
-
Stir the mixture for 30 minutes.
-
In a separate beaker, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove methanol.
-
-
Lactamization:
-
To the aqueous residue from the previous step, add a sufficient amount of a high-boiling point solvent (e.g., xylene).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Continue refluxing for 4-6 hours until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1,3-Dimethylpyrrolidin-2-one as a colorless liquid.
-
Reactivity Profile
The reactivity of 1,3-Dimethylpyrrolidin-2-one is primarily dictated by the lactam functionality. The carbonyl group is susceptible to nucleophilic attack, and the α-protons can be deprotonated by strong bases to form an enolate, which can then participate in various alkylation and condensation reactions. The N-methyl group is generally stable, but under harsh conditions, demethylation can occur. The C3-methyl group provides steric hindrance, which can influence the regioselectivity of reactions at the adjacent methylene group.
Applications in Drug Development and Research
The introduction of methyl groups at the 1 and 3 positions can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the N-methyl group can enhance metabolic stability and cell permeability. The C3-methyl group can introduce a chiral center, allowing for the exploration of stereospecific interactions with biological targets. Researchers in drug development can utilize 1,3-Dimethylpyrrolidin-2-one as a versatile building block to synthesize novel chemical entities with tailored properties for various therapeutic targets.
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,3-Dimethylpyrrolidin-2-one.
¹H NMR Spectroscopy (Predicted)
A predicted ¹H NMR spectrum would exhibit the following key signals:
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A singlet for the N-methyl protons.
-
A doublet for the C3-methyl protons.
-
A multiplet for the C3-proton.
-
Multiplets for the C4 and C5 methylene protons.
¹³C NMR Spectroscopy (Predicted)
A predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:
-
A signal for the carbonyl carbon (C2).
-
Signals for the N-methyl and C3-methyl carbons.
-
Signals for the C3, C4, and C5 carbons of the pyrrolidinone ring.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Dimethylpyrrolidin-2-one is expected to show a strong absorption band characteristic of the lactam carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl and methylene groups.
Safety and Handling
1,3-Dimethylpyrrolidin-2-one is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]
-
Eye and Skin Contact: Causes irritation.[4] In case of contact, flush immediately with plenty of water.
-
Inhalation: May cause respiratory irritation.[7] Work in a well-ventilated area or use a fume hood.
-
Ingestion: May be harmful if swallowed.
-
Flammability: It is a flammable liquid.[4] Keep away from open flames and high temperatures.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[9][10][11]
Conclusion
1,3-Dimethylpyrrolidin-2-one is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity profile offers opportunities for further functionalization. While its direct application in marketed pharmaceuticals is not prominent, its role as a versatile building block in drug discovery and organic synthesis is significant. The insights provided in this guide are intended to support researchers and scientists in leveraging the potential of 1,3-Dimethylpyrrolidin-2-one in their scientific endeavors.
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